2,3-dihydro-1H-indole-5-sulfonamide hydrochloride 2,3-dihydro-1H-indole-5-sulfonamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1193388-78-1
VCID: VC2807020
InChI: InChI=1S/C8H10N2O2S.ClH/c9-13(11,12)7-1-2-8-6(5-7)3-4-10-8;/h1-2,5,10H,3-4H2,(H2,9,11,12);1H
SMILES: C1CNC2=C1C=C(C=C2)S(=O)(=O)N.Cl
Molecular Formula: C8H11ClN2O2S
Molecular Weight: 234.7 g/mol

2,3-dihydro-1H-indole-5-sulfonamide hydrochloride

CAS No.: 1193388-78-1

Cat. No.: VC2807020

Molecular Formula: C8H11ClN2O2S

Molecular Weight: 234.7 g/mol

* For research use only. Not for human or veterinary use.

2,3-dihydro-1H-indole-5-sulfonamide hydrochloride - 1193388-78-1

Specification

CAS No. 1193388-78-1
Molecular Formula C8H11ClN2O2S
Molecular Weight 234.7 g/mol
IUPAC Name 2,3-dihydro-1H-indole-5-sulfonamide;hydrochloride
Standard InChI InChI=1S/C8H10N2O2S.ClH/c9-13(11,12)7-1-2-8-6(5-7)3-4-10-8;/h1-2,5,10H,3-4H2,(H2,9,11,12);1H
Standard InChI Key YXQKQOXLIGPUCB-UHFFFAOYSA-N
SMILES C1CNC2=C1C=C(C=C2)S(=O)(=O)N.Cl
Canonical SMILES C1CNC2=C1C=C(C=C2)S(=O)(=O)N.Cl

Introduction

Chemical Identity and Structure

2,3-Dihydro-1H-indole-5-sulfonamide hydrochloride (CAS: 1193388-78-1) is characterized by its bicyclic structure consisting of a benzene ring fused to a pyrrole ring, creating the core indole framework. The compound is specifically a hydrochloride salt (1:1), which significantly enhances its water solubility compared to its free base form . The dihydro designation indicates that the compound has undergone hydrogenation at the 2,3 position of the indole ring, which can substantially influence its reactivity patterns and biological interactions .

The sulfonamide group (-SO₂NH₂) at the 5-position is a critical functional moiety that contributes to its potential biological activity. This functional group is known for its ability to interact with various enzymes and proteins, particularly those involved in bacterial metabolic pathways . The presence of the hydrochloride salt form makes this compound particularly suitable for biological applications by improving its aqueous solubility profile .

Structural Information

The following table summarizes the key structural parameters of 2,3-dihydro-1H-indole-5-sulfonamide hydrochloride:

ParameterInformation
Chemical FormulaC₈H₁₀N₂O₂S·ClH
Molecular Weight234.70 g/mol (as hydrochloride salt)
SMILES NotationCl.O=S(=O)(N)C1=CC=C2NCCC2=C1
InChIInChI=1S/C8H10N2O2S.ClH/c9-13(11,12)7-1-2-8-6(5-7)3-4-10-8;/h1-2,5,10H,3-4H2,(H2,9,11,12);1H
InChI KeyYXQKQOXLIGPUCB-UHFFFAOYSA-N

Related Compounds

While analyzing 2,3-dihydro-1H-indole-5-sulfonamide hydrochloride, it is important to note its relation to similar compounds. The non-hydrochlorinated form, 2,3-dihydro-1H-indole-5-sulfonamide (CAS: 52206-06-1), shares the basic structure but differs in its solubility and acid-base properties . Additionally, positional isomers such as 2,3-dihydro-1H-indole-4-sulfonamide hydrochloride represent structural variations with potentially different biological activity profiles.

Physical Properties

Understanding the physical properties of 2,3-dihydro-1H-indole-5-sulfonamide hydrochloride is essential for its characterization, formulation, and application in various research contexts. These properties influence how the compound behaves in different environments and its potential for pharmaceutical development.

Empirical Properties

Based on available data for the non-hydrochlorinated form (2,3-dihydro-1H-indole-5-sulfonamide), we can extrapolate some physical properties while acknowledging that the hydrochloride salt may exhibit different values:

PropertyValueNotes
AppearanceCrystalline solidTypical for hydrochloride salts
Melting Point161-162°C (base form)Hydrochloride salt likely higher
Boiling Point433.2±55.0°C (predicted)Decomposition likely before boiling
Density1.381±0.06 g/cm³ (predicted)For the free base form
SolubilityEnhanced water solubilityDue to hydrochloride salt formation
pKa10.29±0.20 (predicted for base)Affects protonation state at physiological pH

The hydrochloride salt formation significantly enhances the compound's water solubility, which is a critical parameter for pharmaceutical applications . This improved solubility profile makes it more suitable for biological testing and potential drug formulation.

Biological Activity and Mechanism of Action

The biological activity of 2,3-dihydro-1H-indole-5-sulfonamide hydrochloride is of significant interest, particularly given the established therapeutic applications of sulfonamide-containing compounds.

Applications in Medicinal Chemistry

2,3-Dihydro-1H-indole-5-sulfonamide hydrochloride has potential applications in various areas of medicinal chemistry, primarily due to its structural features and the established therapeutic value of sulfonamide-containing compounds.

SupplierSpecificationPurityStatus
Cymit QuimicaCAS: 1193388-78-1Min. 95%Discontinued product
Other suppliersAvailable in research quantitiesVariableLimited availability

Researchers interested in this compound may need to consider custom synthesis options or explore alternative compounds with similar structural features .

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